N-(3-Aminopropyl)-L-aspartic acid
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Overview
Description
N-(3-Aminopropyl)-L-aspartic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to the L-aspartic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(3-Aminopropyl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Aminopropyl)-L-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with other molecules, influencing biochemical processes. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminopropyl)methacrylamide hydrochloride
- 3-Aminopropyltriethoxysilane
- N-(3-Aminopropyl)imidazole
Uniqueness
N-(3-Aminopropyl)-L-aspartic acid is unique due to its specific structure, which combines the properties of an amino acid with an aminopropyl group. This unique combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.
Properties
CAS No. |
188793-17-1 |
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Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S)-2-(3-aminopropylamino)butanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-2-1-3-9-5(7(12)13)4-6(10)11/h5,9H,1-4,8H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
DEBQTLDERYMYQH-YFKPBYRVSA-N |
Isomeric SMILES |
C(CN)CN[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(CN)CNC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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